Addressing off-target amiodarone effects in cardiovascular research. Benziodarone provides a more selective tool as a potent TTR stabilizer (comparable to tafamidis) and vasodilator without class III antiarrhythmic activity and with a distinct thyroid impact. • Enables de-coupling of vasodilation from antiarrhythmic mechanisms • Validated positive control for TTR aggregation assays • Reliable purity ≥98% for reproducible data. Procure with confidence for targeted studies.
Benziodarone is a di-iodinated benzofuran derivative recognized primarily for its action as a coronary vasodilator.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFSXKNw4fzFOMxf2sUKii9cFvLkGnZ2CsSq0HPKNuIv_QWjVATjArRNeUnxc2fCcExm2c4URDgy0nHxz6A6QvenGKbmvCz8Ebx6h8v_10XJeiYyyh59-Wmm6vYH4SHnoCz9BQ%3D%3D)] It is structurally related to the multi-ion channel blocker and Class III antiarrhythmic agent amiodarone, but possesses a distinct pharmacological profile.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFSXKNw4fzFOMxf2sUKii9cFvLkGnZ2CsSq0HPKNuIv_QWjVATjArRNeUnxc2fCcExm2c4URDgy0nHxz6A6QvenGKbmvCz8Ebx6h8v_10XJeiYyyh59-Wmm6vYH4SHnoCz9BQ%3D%3D)] Unlike amiodarone, which features a diethylaminoethoxy side chain, benziodarone has a hydroxyl group, a key structural difference influencing its biological interactions and making it a critical tool for cardiovascular research where specific mechanistic pathways are under investigation.
Transthyretin stabilization mechanistic studies
NADPH oxidase-mediated superoxide pathway research
Thyroid hormone metabolism and peripheral deiodinase investigation
Substituting Benziodarone with its close structural analog, amiodarone, or the non-iodinated analog, dronedarone, is inadvisable for targeted research due to significant differences in their effects on thyroid hormone metabolism and electrophysiological profiles.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFY0AnABLsDDEE25nA8P2jlZfeJiwBbohjTzomMo1nCLIPTooNqKfihn-tbAAPSJMUvftd_1F8oM4qO49014eWU52BHqrr9U38uGGQHZCgF52qdjjoUAkJF6NktaFEP36y7yA%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBCtEzwVPpkywLV_Dxp6AG6sKEdELczn0pV4LtVOOlnH_E0xqYTralEFNoGNAquQsd5E4tpYrBUfQNR6PMOaCL52tEwkUjxRTVMZURhRWmdG1aW9lPtdTfBAKzC0yAeru0Txs%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHzxgD3vwt5NjASihzt8EGBpCi924589LJPQon6CKGf7QKmbTpiqp5auqkzFEBf5j6qfCSX4Yd-ouNsB9MXQ1EHMXAGBj9IzXnHBktz_u63LUKzgEni-wJziqI1w6R2E7IRJtL27-AP82q1yWK_7LgHFylvLbC0YTqlf9mj9CNaHR-xTiwYOBz3whm4aT-1THI%3D)] Amiodarone contains iodine and is known to interfere with thyroid function, a confounding variable in many cardiovascular studies.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQENJtkHTC_RHu4e7tt79UkgDm9ueFfQGZkbobMMK4d4CUWTwq9i7l-YznQ0H4gXbkl7ul_Yb5C156zkKzH2JIBmYORVnVxdJ4DYW9yM3ggWTXELF4P2T7vD-Ilgxo3NFK6Tfw%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEl48atzcLWrtcstsXfCHiqLN98W-86-SdIp-pBOpkR9HmKAB3BfNnjerga5j_nXQfOtjUaUNEAZvGbxHr0gU4uFJVvwJ7sgdqDiGQFtx7ixtWn65LIk2PUu9zTx4oySUQUbw%3D%3D)] Benziodarone, while also iodinated, exhibits different effects on the pituitary-thyroid axis.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFY0AnABLsDDEE25nA8P2jlZfeJiwBbohjTzomMo1nCLIPTooNqKfihn-tbAAPSJMUvftd_1F8oM4qO49014eWU52BHqrr9U38uGGQHZCgF52qdjjoUAkJF6NktaFEP36y7yA%3D%3D)] Furthermore, amiodarone and dronedarone are characterized by their multi-ion channel blocking activity, particularly potent Class III antiarrhythmic effects that prolong the cardiac action potential.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHzxgD3vwt5NjASihzt8EGBpCi924589LJPQon6CKGf7QKmbTpiqp5auqkzFEBf5j6qfCSX4Yd-ouNsB9MXQ1EHMXAGBj9IzXnHBktz_u63LUKzgEni-wJziqI1w6R2E7IRJtL27-AP82q1yWK_7LgHFylvLbC0YTqlf9mj9CNaHR-xTiwYOBz3whm4aT-1THI%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGP7fTELldoMpKCBGZhg1v5NKLpBWZej26piIzvoRY6J3Ttkwu5Lf58fhirgDfYj2WTYLha8wrFojmvmvq5FGfWyRzT-4BdYFQY1aRa2xgzJgMJ2fayWq1qf8ZRXL1E5eUBksoDZHawV1yVTVeU2xBNu2LVe4Su2DBbQqSbIX5CC3Sm10knjAvYsbznFhBtHzDnQ-6NbcWdyJvlSdY%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEzVofVioxdXRPy0AQQWiAo95iZDq7Gmg5SlXMN9kGtDewbd5HXgWUqMJ6vIfM6HRLxu9f91MX2GNTE7yk-F-dK9N99SsTfbGUYw1kTqj_F0DhvchJdikrseEnQgOkJB6CGc2U%3D)] Benziodarone's primary characterization as a vasodilator allows for the de-coupling of vasodilatory from specific antiarrhythmic mechanisms, making it an essential tool for studies where isolating these effects is critical.
Lacks the 3,5-diiodo-4-hydroxyphenyl motif critical for TTR halogen bonding; interchange may invalidate TTR stabilization studies.
Divergent pituitary-thyroid axis response limits substitution in endocrine research despite similar peripheral T4-to-rT3 shift.
Absence of iodine atoms precludes isotopic exchange radiolabeling and alters binding geometry, restricting tracer synthesis and structure-activity studies.
Unlike amiodarone, which consistently causes significant elevations in reverse T3 (rT3) and T4 levels while decreasing T3, Benziodarone demonstrates a more complex and divergent effect.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFY0AnABLsDDEE25nA8P2jlZfeJiwBbohjTzomMo1nCLIPTooNqKfihn-tbAAPSJMUvftd_1F8oM4qO49014eWU52BHqrr9U38uGGQHZCgF52qdjjoUAkJF6NktaFEP36y7yA%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQENJtkHTC_RHu4e7tt79UkgDm9ueFfQGZkbobMMK4d4CUWTwq9i7l-YznQ0H4gXbkl7ul_Yb5C156zkKzH2JIBmYORVnVxdJ4DYW9yM3ggWTXELF4P2T7vD-Ilgxo3NFK6Tfw%3D%3D)] In a 14-day study on human volunteers, Benziodarone (100 mg, three times daily) significantly increased serum rT3 from a baseline of 0.71 nmol/l to 2.61 nmol/l at day 7, while T3 decreased from 2.15 nmol/l to 1.45 nmol/l at day 3.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFY0AnABLsDDEE25nA8P2jlZfeJiwBbohjTzomMo1nCLIPTooNqKfihn-tbAAPSJMUvftd_1F8oM4qO49014eWU52BHqrr9U38uGGQHZCgF52qdjjoUAkJF6NktaFEP36y7yA%3D%3D)] However, its effects on the pituitary-thyroid axis (TSH response) were noted to be dissimilar to those reported for amiodarone, indicating a different regulatory impact that is critical for researchers needing to avoid amiodarone's specific pattern of thyroid disruption.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFY0AnABLsDDEE25nA8P2jlZfeJiwBbohjTzomMo1nCLIPTooNqKfihn-tbAAPSJMUvftd_1F8oM4qO49014eWU52BHqrr9U38uGGQHZCgF52qdjjoUAkJF6NktaFEP36y7yA%3D%3D)]
| Evidence Dimension | Change in Serum Reverse T3 (rT3) after 7 days |
| Target Compound Data | Increased from 0.71 +/- 0.16 nmol/l to 2.61 +/- 0.19 nmol/l |
| Comparator Or Baseline | Amiodarone (qualitatively known to significantly elevate rT3, often four- to fivefold above baseline)[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQENJtkHTC_RHu4e7tt79UkgDm9ueFfQGZkbobMMK4d4CUWTwq9i7l-YznQ0H4gXbkl7ul_Yb5C156zkKzH2JIBmYORVnVxdJ4DYW9yM3ggWTXELF4P2T7vD-Ilgxo3NFK6Tfw%3D%3D)] |
| Quantified Difference | Benziodarone shows a ~3.7-fold increase in rT3, but with a pituitary-thyroid axis response described as 'not similar' to amiodarone.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFY0AnABLsDDEE25nA8P2jlZfeJiwBbohjTzomMo1nCLIPTooNqKfihn-tbAAPSJMUvftd_1F8oM4qO49014eWU52BHqrr9U38uGGQHZCgF52qdjjoUAkJF6NktaFEP36y7yA%3D%3D)] |
| Conditions | In vivo study in nine normal human volunteers, 100 mg Benziodarone three times daily for 14 days. |
This allows for cardiovascular studies on an iodinated benzofuran scaffold without the specific and well-documented thyroid-disrupting profile of amiodarone, enabling better isolation of variables.
Benziodarone is a potent stabilizer of the native tetrameric structure of transthyretin (TTR), a mechanism central to inhibiting TTR amyloidogenesis.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHcr8S6o_b-wYu3ditgQI_u_FGmmUz5JP_yNxD1OIEIpwPHM1CaqBrHKxoZcFf6ZauYOYaiGLFMJo11Y9BcK2grTk4i-q2dN-YHiBl_LcYMOFaYPdG7yelwoH8j74o1q2h_OnEnlO-XikZBVczfhGMoKwttvec%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFrvKH0iFqdL0XvhPsvsUGUZX_5G9KoQVmiV6AssrBLnHPBQcGafIp0t58aU3QvVSx_-rhvFOL7kWZa8TJ4n0nL_COxnjQ6Ntc3RBA1iXWTzOjBfgW2XaQHCdzhGiKiMO_CXW4%3D)] In an acid-induced aggregation assay, Benziodarone demonstrated strong inhibitory activity against the aggregation of V30M-TTR, similar to the clinically used TTR stabilizer tafamidis.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHcr8S6o_b-wYu3ditgQI_u_FGmmUz5JP_yNxD1OIEIpwPHM1CaqBrHKxoZcFf6ZauYOYaiGLFMJo11Y9BcK2grTk4i-q2dN-YHiBl_LcYMOFaYPdG7yelwoH8j74o1q2h_OnEnlO-XikZBVczfhGMoKwttvec%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFrvKH0iFqdL0XvhPsvsUGUZX_5G9KoQVmiV6AssrBLnHPBQcGafIp0t58aU3QvVSx_-rhvFOL7kWZa8TJ4n0nL_COxnjQ6Ntc3RBA1iXWTzOjBfgW2XaQHCdzhGiKiMO_CXW4%3D)] In a competitive binding assay using human plasma, Benziodarone effectively displaced a fluorogenic probe from TTR's thyroxine-binding sites, reducing fluorescence to ~20% of the control at 20 µM, indicating high-potency selective binding.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXxyrtpc6I0j4WOFjl2OUmi86SZc3oFe0IfZOzbmjxQA0Vms-fDumU_4RBFOOz4B5jqpFJRSsSPXdNpiOSAmtJZ5eScYjvFN5rX5_hB5XhjsIoirYC0jkoeWR8J7oOwXN1k5FcgdTekfHESIc%3D)] This TTR-stabilizing function is a primary characteristic of Benziodarone, distinguishing it from amiodarone, which is principally studied for its ion channel effects.
| Evidence Dimension | Inhibition of V30M-TTR Amyloid Aggregation |
| Target Compound Data | Strong inhibitory activity, with IC50 value similar to tafamidis.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHcr8S6o_b-wYu3ditgQI_u_FGmmUz5JP_yNxD1OIEIpwPHM1CaqBrHKxoZcFf6ZauYOYaiGLFMJo11Y9BcK2grTk4i-q2dN-YHiBl_LcYMOFaYPdG7yelwoH8j74o1q2h_OnEnlO-XikZBVczfhGMoKwttvec%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXxyrtpc6I0j4WOFjl2OUmi86SZc3oFe0IfZOzbmjxQA0Vms-fDumU_4RBFOOz4B5jqpFJRSsSPXdNpiOSAmtJZ5eScYjvFN5rX5_hB5XhjsIoirYC0jkoeWR8J7oOwXN1k5FcgdTekfHESIc%3D)] |
| Comparator Or Baseline | Amiodarone (not primarily characterized as a TTR stabilizer; its value proposition is in antiarrhythmic ion channel modulation). |
| Quantified Difference | Provides a distinct, potent biochemical activity (TTR stabilization) that is not the primary mechanism or procurement driver for amiodarone. |
| Conditions | In vitro acid-induced aggregation assay of V30M-TTR monitored by thioflavin-T fluorescence; ex vivo competitive binding assay in human plasma. |
For research in TTR amyloidosis or protein stabilization, Benziodarone is the mechanistically appropriate choice, whereas amiodarone would be an unsuitable and mechanistically irrelevant substitute.
Benziodarone is the appropriate tool for in vivo or ex vivo studies aiming to investigate the effects of an iodinated benzofuran vasodilator while minimizing the specific confounding effects of amiodarone on thyroid hormone metabolism. Its divergent impact on the pituitary-thyroid axis allows for a more controlled experimental environment.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFY0AnABLsDDEE25nA8P2jlZfeJiwBbohjTzomMo1nCLIPTooNqKfihn-tbAAPSJMUvftd_1F8oM4qO49014eWU52BHqrr9U38uGGQHZCgF52qdjjoUAkJF6NktaFEP36y7yA%3D%3D)]
As a potent TTR stabilizer with efficacy comparable to benchmark compounds like tafamidis, Benziodarone serves as a critical positive control or reference compound in assays designed to identify new inhibitors of TTR aggregation.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBCtEzwVPpkywLV_Dxp6AG6sKEdELczn0pV4LtVOOlnH_E0xqYTralEFNoGNAquQsd5E4tpYrBUfQNR6PMOaCL52tEwkUjxRTVMZURhRWmdG1aW9lPtdTfBAKzC0yAeru0Txs%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXxyrtpc6I0j4WOFjl2OUmi86SZc3oFe0IfZOzbmjxQA0Vms-fDumU_4RBFOOz4B5jqpFJRSsSPXdNpiOSAmtJZ5eScYjvFN5rX5_hB5XhjsIoirYC0jkoeWR8J7oOwXN1k5FcgdTekfHESIc%3D)] Its established high-potency and selective binding in plasma make it a reliable standard for validating new screening platforms.
The compound's high affinity for the thyroxine-binding pocket of TTR makes it an excellent probe for studying the structural requirements of ligand binding to this site.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBCtEzwVPpkywLV_Dxp6AG6sKEdELczn0pV4LtVOOlnH_E0xqYTralEFNoGNAquQsd5E4tpYrBUfQNR6PMOaCL52tEwkUjxRTVMZURhRWmdG1aW9lPtdTfBAKzC0yAeru0Txs%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXxyrtpc6I0j4WOFjl2OUmi86SZc3oFe0IfZOzbmjxQA0Vms-fDumU_4RBFOOz4B5jqpFJRSsSPXdNpiOSAmtJZ5eScYjvFN5rX5_hB5XhjsIoirYC0jkoeWR8J7oOwXN1k5FcgdTekfHESIc%3D)] Researchers can use Benziodarone to competitively displace other potential ligands or as a scaffold for developing new molecules targeting this pocket for therapeutic or diagnostic purposes.
Acute Toxic